

# Application Notes and Protocols for $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ Catalyzed Friedel-Crafts Acylation

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## Compound of Interest

Compound Name: *Iron;chloride;hexahydrate*

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## Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable aryl ketones. These ketones are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.<sup>[1]</sup> While traditional methods often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride ( $\text{AlCl}_3$ ), which can generate significant waste, modern synthetic chemistry seeks more environmentally benign and efficient catalytic systems.<sup>[2]</sup> Iron(III) chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ ) has emerged as a promising catalyst for this transformation. It is an inexpensive, readily available, and less moisture-sensitive Lewis acid compared to its anhydrous counterparts, aligning with the principles of green chemistry.<sup>[2][3]</sup>

These application notes provide a detailed protocol for the Friedel-Crafts acylation of activated aromatic compounds utilizing a catalytic amount of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ . The procedure highlights an eco-friendly approach using propylene carbonate as a solvent, which has been shown to be effective in maintaining high catalytic efficiency.<sup>[2][3]</sup>

## Reaction Mechanism

The  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ -catalyzed Friedel-Crafts acylation proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

- **Generation of the Acylium Ion:** The Lewis acid,  $\text{FeCl}_3$ , activates the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion ( $\text{R-C=O}^+$ ).
- **Electrophilic Attack:** The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- **Deprotonation:** A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product.

## Experimental Protocols

The following protocols are based on procedures reported for the efficient Friedel-Crafts acylation of activated arenes using catalytic amounts of iron(III) chloride.[\[2\]](#)

## Materials and Equipment

- **Catalyst:** Iron(III) chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ ) or anhydrous Iron(III) chloride (for acyl chlorides)
- **Aromatic Substrate:** Activated arenes (e.g., mesitylene, anisole, 1,2-dimethoxybenzene)
- **Acylating Agent:** Acetic anhydride or an appropriate acyl chloride (e.g., benzoyl chloride)
- **Solvent:** Propylene carbonate (PC)
- **Reaction Vessel:** 8 mL pressure tube with a magnetic stir bar
- **Heating and Stirring:** Hot plate with magnetic stirring capability
- **Work-up and Purification:** Standard laboratory glassware for extraction, drying (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and purification (e.g., column chromatography).

## General Procedure for Acylation with Acetic Anhydride

- To an 8 mL pressure tube equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol), acetic anhydride (2.0 mmol), and propylene carbonate (1 mL).
- Add  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  (0.05 mmol, 5 mol%) to the mixture.

- Seal the pressure tube and place it on a preheated hot plate stirrer set to 80 °C.
- Stir the reaction mixture vigorously for the specified time (typically 2-8 hours).
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

## General Procedure for Acylation with Acyl Chlorides

- To an 8 mL pressure tube equipped with a magnetic stir bar, add the aromatic substrate (1.2 mmol), the acyl chloride (1.0 mmol), and anhydrous propylene carbonate (1 mL).
- Add anhydrous  $\text{FeCl}_3$  (0.05 mmol, 5 mol%) to the mixture.
- Seal the pressure tube and place it on a preheated hot plate stirrer set to 80 °C.
- Stir the reaction mixture vigorously for the specified time.
- Follow the work-up and purification steps as described in the procedure for acetic anhydride.

## Data Presentation

The following tables summarize the results obtained for the  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  catalyzed Friedel-Crafts acylation of various activated arenes with acetic anhydride and the  $\text{FeCl}_3$  catalyzed acylation with benzoyl chloride.<sup>[2]</sup>

Table 1:  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  Catalyzed Acylation of Arenes with Acetic Anhydride<sup>[2]</sup>

Entry	Aromatic Substrate	Product	Time (h)	Yield (%)
1	Mesitylene	2',4',6'-Trimethylacetophenone	8	95
2	1,2,3-Trimethoxybenzene	2',3',4'-Trimethoxyacetophenone	8	91
3	1,2-Dimethoxybenzene	3',4'-Dimethoxyacetophenone	2	94
4	Anisole	4-Methoxyacetophenone	2	90
5	2-Methylanisole	4-Methoxy-3-methylacetophenone	2	85

Reaction Conditions: Aromatic substrate (1 mmol), acetic anhydride (2 mmol),  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  (5 mol%), in propylene carbonate (1 mL) at 80 °C.

Table 2: Anhydrous  $\text{FeCl}_3$  Catalyzed Acylation of Arenes with Benzoyl Chloride[2]

Entry	Aromatic Substrate	Product	Time (h)	Yield (%)
1	1,2-Dimethoxybenzene	3,4-Dimethoxybenzo phenone	2	92
2	1,3,5-Trimethoxybenzene	2,4,6-Trimethoxybenzo phenone	2	90
3	Anisole	4-Methoxybenzoph enone	2	85
4	1,2,4-Trimethoxybenzene	2,4,5-Trimethoxybenzo phenone	2	76

Reaction Conditions: Aromatic substrate (1.2 mmol), benzoyl chloride (1 mmol), anhydrous  $\text{FeCl}_3$  (5 mol%), in anhydrous propylene carbonate (1 mL) at 80 °C.

## Visualizations

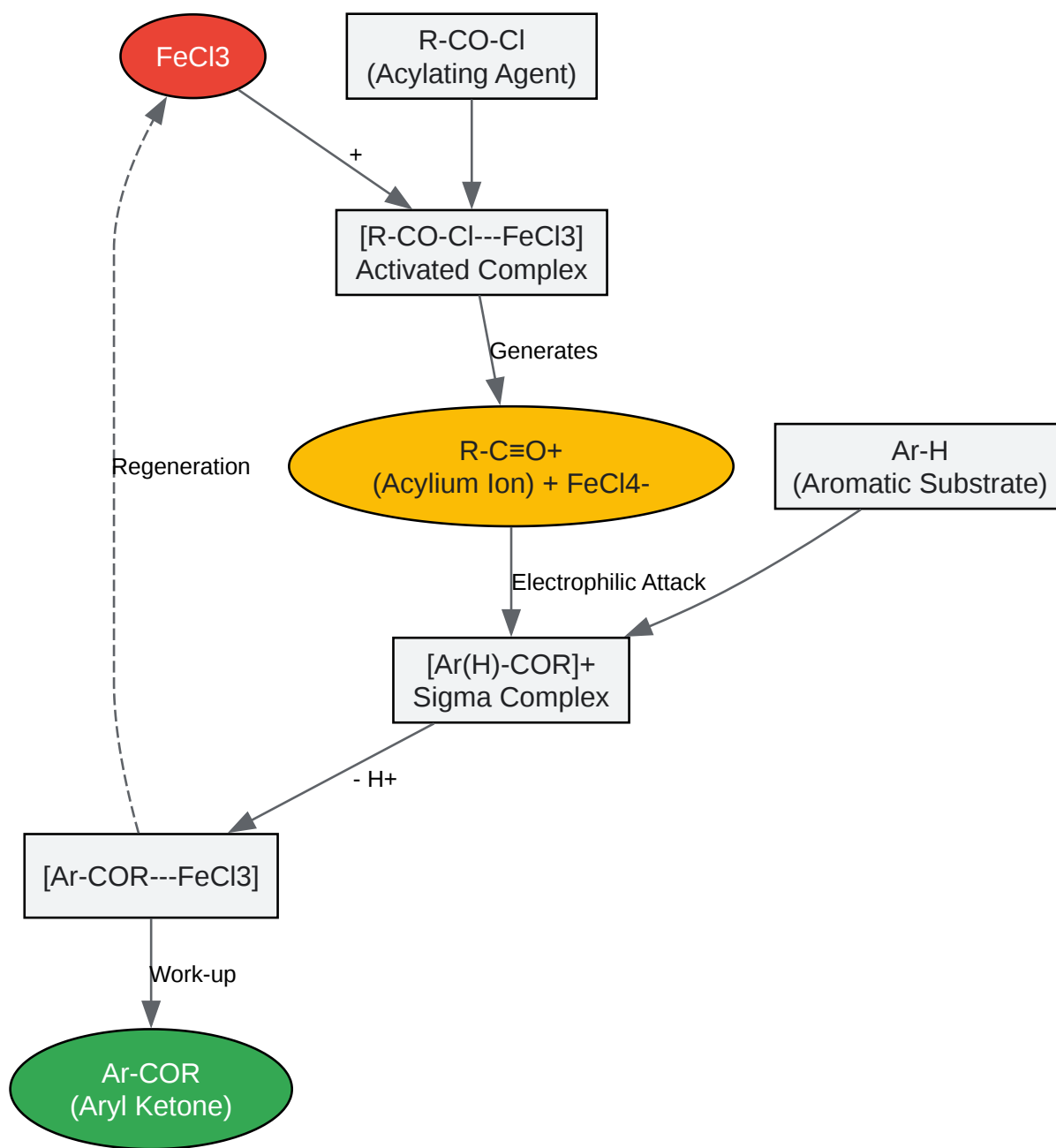
### Experimental Workflow



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Caption: Workflow for  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  catalyzed Friedel-Crafts acylation.

## Catalytic Cycle



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Caption: Catalytic cycle of Friedel-Crafts acylation using  $\text{FeCl}_3$ .

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## References

- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
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